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Introduction
AZD3147 is a highly potent and selective dual inhibitor of the mechanistic target of rapamycin

(mTOR) complexes, mTORC1 and mTORC2.[1][2] Developed from a series of urea-containing

morpholinopyrimidine compounds, AZD3147 has demonstrated significant potential in

preclinical research due to its ability to comprehensively inhibit the mTOR signaling pathway, a

critical regulator of cell growth, proliferation, and survival. This technical guide provides an in-

depth overview of the discovery, synthesis, mechanism of action, and available preclinical data

for AZD3147.

Discovery and Synthesis
The discovery of AZD3147 was the result of a high-throughput screening campaign followed by

a lead optimization process. The initial screening identified a novel series of urea-containing

morpholinopyrimidine compounds as dual inhibitors of mTORC1 and mTORC2. Subsequent

medicinal chemistry efforts focused on enhancing cellular potency, improving aqueous

solubility, and increasing stability in human hepatocytes, ultimately leading to the identification

of AZD3147.[1][2]
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While a detailed, step-by-step protocol for the industrial synthesis of AZD3147 is not publicly

available, the general synthetic strategy for analogous morpholinopyrimidine urea derivatives

involves a multi-step process. A plausible synthetic route, based on the known chemistry of

similar compounds, is outlined below.

Experimental Workflow for the Synthesis of Morpholinopyrimidine Urea Derivatives:

Core Synthesis Urea Formation

Starting Materials
(e.g., Dichloropyrimidine, Morpholine derivative)

Nucleophilic Aromatic Substitution
(SNAr) Morpholinopyrimidine Intermediate Coupling Reaction

(e.g., Suzuki or Stille coupling) Aryl-Morpholinopyrimidine Intermediate Nitration/Reduction or
Curtius/Hofmann Rearrangement Aniline Derivative Urea Formation

(e.g., with an isocyanate or phosgene equivalent)
Final Urea-based Morpholinopyrimidine

(e.g., AZD3147)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of urea-based morpholinopyrimidine

compounds.

Mechanism of Action
AZD3147 exerts its therapeutic effect by inhibiting the kinase activity of both mTORC1 and

mTORC2. This dual inhibition is critical as it blocks not only the downstream signaling from

mTORC1, which is involved in protein synthesis and cell growth, but also the mTORC2-

mediated activation of Akt, a key survival pathway.

The mTOR Signaling Pathway and Inhibition by AZD3147:
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Caption: The mTOR signaling pathway is inhibited by AZD3147 at both mTORC1 and

mTORC2.

Preclinical Data
Available preclinical data highlight the potency and selectivity of AZD3147.

In Vitro Potency
Target IC50 (nM) Cell Line Reference

mTORC1/mTORC2 1.5 Biochemical Assay [3]

Cell Viability 0.88 Kelly (Neuroblastoma) [3]

Cell Viability 662.4
IMR-32

(Neuroblastoma)
[3]

Pharmacokinetic Properties
Detailed preclinical pharmacokinetic data, including absorption, distribution, metabolism, and

excretion (ADME) profiles for AZD3147, have not been extensively published. However, the

lead optimization process for AZD3147 focused on achieving physicochemical and

pharmacokinetic properties suitable for clinical development.[1][2]

In Vivo Efficacy
Specific in vivo efficacy data from xenograft models for AZD3147 are not readily available in

the public domain. However, preclinical studies with similar dual mTORC1/mTORC2 inhibitors

have demonstrated significant anti-tumor activity in various cancer models.

Experimental Protocols
mTOR Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro kinase activity of

mTORC1.

Materials:
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HEK293T cells

Lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10

mM glycerophosphate, 40 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, 1 mM DTT, protease

inhibitors)

Anti-Raptor antibody

Protein A/G beads

Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

Inactive S6K1 (substrate)

[γ-³²P]ATP

SDS-PAGE and autoradiography equipment

Procedure:

Cell Lysis: Lyse HEK293T cells in lysis buffer.

Immunoprecipitation: Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor

antibody and Protein A/G beads.

Kinase Reaction: Resuspend the immunoprecipitates in kinase assay buffer containing

inactive S6K1 and [γ-³²P]ATP. Incubate at 30°C for 20 minutes.

Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by

SDS-PAGE and visualize the phosphorylated S6K1 by autoradiography.

Experimental Workflow for mTOR Kinase Assay:
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Caption: A typical workflow for an in vitro mTOR kinase assay.

Clinical Status
As of the latest available information, there are no registered clinical trials for AZD3147.

Conclusion
AZD3147 is a potent and selective dual mTORC1/mTORC2 inhibitor with promising preclinical

activity. Its ability to comprehensively block the mTOR signaling pathway makes it an attractive

candidate for further investigation in various oncological indications. Further publication of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1666214?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666214?utm_src=pdf-body
https://www.benchchem.com/product/b1666214?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


detailed preclinical and potential clinical data will be crucial in defining the therapeutic potential

of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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